molecular formula C21H25FO5 B590421 21-Dehydro Isoflupredone CAS No. 805-14-1

21-Dehydro Isoflupredone

Cat. No.: B590421
CAS No.: 805-14-1
M. Wt: 376.424
InChI Key: LZKUFOVZLUZXJZ-BULBTXNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Dehydro Isoflupredone is a synthetic glucocorticoid corticosteroid. It is structurally related to isoflupredone, which is known for its potent anti-inflammatory and immunosuppressive properties. This compound is primarily used in veterinary medicine, particularly in the treatment of various inflammatory and allergic conditions in animals .

Scientific Research Applications

21-Dehydro Isoflupredone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

21-Dehydro Isoflupredone, also known as deltafludrocortisone and 9α-fluoroprednisolone, is a synthetic glucocorticoid corticosteroid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The name “glucocorticoid” is a portmanteau (glucose + cortex + steroid) and is composed from its role in the regulation of glucose metabolism, synthesis in the adrenal cortex, and its steroidal structure .

Mode of Action

As a glucocorticoid, it likely interacts with the glucocorticoid receptor, influencing the transcription of target genes that control inflammation and immune response .

Biochemical Pathways

Glucocorticoids generally influence a variety of metabolic processes, including glucose regulation and lipid metabolism, and have potent anti-inflammatory and immunosuppressive properties .

Pharmacokinetics

The pharmacokinetics of glucocorticoids can be influenced by factors such as absorption, distribution, metabolism, and excretion . The oxidation of steroids by 11β-HSD2 is diminished if they are fluorinated in position 6α or 9α (e.g., in dexamethasone) or methylated at 2α or 6α (in methylprednisolone) or 16α or 16β .

Result of Action

Glucocorticoids generally have potent anti-inflammatory and immunosuppressive effects . They can reduce inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing capillary permeability. They can suppress the immune response by reducing the activity and volume of the lymphatic system .

Action Environment

The action of this compound, like other glucocorticoids, can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the patient (such as liver or kidney function), and individual genetic variations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Isoflupredone involves multiple steps, starting from a suitable steroid precursor. The process typically includes fluorination, hydroxylation, and oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others, potentially modifying its activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

    Isoflupredone: A closely related compound with similar anti-inflammatory properties.

    Fluoroprednisolone: Another glucocorticoid with comparable pharmacological effects.

    Prednisolone: A widely used corticosteroid with a similar mechanism of action.

Uniqueness: 21-Dehydro Isoflupredone is unique due to its specific structural modifications, which enhance its potency and selectivity. Its fluorinated structure contributes to its increased stability and prolonged duration of action compared to other glucocorticoids .

Properties

IUPAC Name

2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,11,14-16,25,27H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKUFOVZLUZXJZ-BULBTXNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@@]43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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